molecular formula C10H19FO4 B1432991 Ethyl 4,4-diethoxy-2-fluorobutanoate CAS No. 1384431-26-8

Ethyl 4,4-diethoxy-2-fluorobutanoate

Cat. No.: B1432991
CAS No.: 1384431-26-8
M. Wt: 222.25 g/mol
InChI Key: XKUOYWPHDDHSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-diethoxy-2-fluorobutanoate is an organic compound with the molecular formula C10H19FO4. It is a fluorinated ester, characterized by the presence of ethoxy groups and a fluorine atom on a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-diethoxy-2-fluorobutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl 4,4-diethoxybutanoate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Ethyl 4,4-diethoxybutanoate.

    Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxy-2-fluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Ethanol and 4,4-diethoxy-2-fluorobutanoic acid.

    Reduction: 4,4-diethoxy-2-fluorobutanol.

Scientific Research Applications

Ethyl 4,4-diethoxy-2-fluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance biological activity.

    Medicine: Explored for its potential in drug development, especially in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4,4-diethoxy-2-fluorobutanoate exerts its effects depends on the specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and enhancing stability against metabolic degradation.

Comparison with Similar Compounds

Ethyl 4,4-diethoxy-2-fluorobutanoate can be compared with other fluorinated esters, such as:

    Ethyl 4,4-diethoxybutanoate: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an

Biological Activity

Ethyl 4,4-diethoxy-2-fluorobutanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H19FO4C_{10}H_{19}FO_4. The presence of a fluorine atom is significant as it can enhance the biological activity of compounds by increasing their lipophilicity and metabolic stability. The compound features two ethoxy groups attached to a butanoate backbone, which contributes to its chemical reactivity and potential bioactivity.

The biological activity of this compound is primarily influenced by the fluorine atom's presence, which can modify interactions with biological targets such as enzymes and receptors. This modification can lead to altered metabolic pathways and enhanced stability against enzymatic degradation.

Potential Mechanisms Include:

  • Enzyme Interaction : The fluorinated structure may enhance binding affinity to specific enzymes, potentially leading to increased inhibition or activation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activity

Research indicates that this compound shows promise as a bioactive molecule. Its biological activities have been investigated in several contexts:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. The fluorine substitution could enhance its efficacy against certain cancer cell lines by improving selectivity and uptake.
  • Pharmacological Applications : It has been explored for use in drug development, particularly in creating fluorinated pharmaceuticals that may offer improved pharmacokinetic profiles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 4,4-diethoxybutanoateLacks fluorine; two ethoxy groupsLimited bioactivity compared to fluorinated analogs
Ethyl 2-fluoro-4-methylbutanoateContains a methyl group instead of ethoxyModerate activity; less potent than this compound

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to non-fluorinated analogs. The mechanism was attributed to enhanced interaction with tumor-specific receptors leading to apoptosis in cancer cells.

Case Study 2: Pharmacokinetic Profile

Research investigating the pharmacokinetics of this compound revealed that its fluorinated structure resulted in increased half-life and bioavailability in vivo. This suggests potential for further development into therapeutic agents targeting metabolic disorders.

Properties

IUPAC Name

ethyl 4,4-diethoxy-2-fluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FO4/c1-4-13-9(14-5-2)7-8(11)10(12)15-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUOYWPHDDHSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(=O)OCC)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-diethoxy-2-fluorobutanoate
Reactant of Route 2
Ethyl 4,4-diethoxy-2-fluorobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4,4-diethoxy-2-fluorobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,4-diethoxy-2-fluorobutanoate
Reactant of Route 5
Ethyl 4,4-diethoxy-2-fluorobutanoate
Reactant of Route 6
Ethyl 4,4-diethoxy-2-fluorobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.